2'-Chloro-3-(3-methoxyphenyl)propiophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorinated starting materials with various nucleophiles. For instance, the reaction of 2-chlorothiophene with Amberlyst 15 or orthophosphoric acid leads to dimer type products containing a tetrahydro-2-thiophenone moiety, which suggests that chlorinated compounds can undergo nucleophilic substitution reactions to form more complex structures . Similarly, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol from 2-hydroxy-3-methoxy-1-benzaldehyde and 2-chlorobenzylamine indicates that chlorinated aromatic compounds can be used to form imine linkages .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined to be orthorhombic with specific unit cell parameters, providing detailed information about the arrangement of atoms in the solid state . This suggests that similar techniques could be used to analyze the molecular structure of "2'-Chloro-3-(3-methoxyphenyl)propiophenone".
Chemical Reactions Analysis
The chemical reactions of chlorinated compounds can lead to a variety of products. For instance, the reaction of 2-chlorothiophene can yield dimer type products with different distributions depending on the acid used . Additionally, the attempted synthesis of flavan-3-ols from methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate and methyl cis-2,3-epoxy-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol resulted in C-alkylation products, indicating that chlorinated compounds can participate in alkylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the crystallographic data of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol provide insights into its density and molecular packing . The spectroscopic study of related compounds can also reveal information about their vibrational spectra, bond lengths, and bond angles, which are important for understanding their physical properties .
Mechanism of Action
Target of Action
The primary targets of 2’-Chloro-3-(3-methoxyphenyl)propiophenone are currently unknown. The compound is structurally similar to propiophenone , which suggests it may interact with similar biological targets.
Biochemical Pathways
The compound is structurally related to propiophenone , which is known to undergo halogenation followed by cleavage to benzoic acid . This suggests that 2’-Chloro-3-(3-methoxyphenyl)propiophenone may also be involved in similar biochemical transformations.
Pharmacokinetics
Given the compound’s structural similarity to propiophenone , it’s possible that it may have similar pharmacokinetic properties.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLPOJHKFSFSKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644237 | |
Record name | 1-(2-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
898774-92-0 | |
Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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